REACTION_CXSMILES
|
[C:1]1([C:7](=[N:15][OH:16])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25](OCC)(=[O:27])[CH3:26].Cl>C1COCC1.O>[OH:27][C:25]1([CH3:26])[O:16][N:15]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
|
Name
|
|
Quantity
|
565 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
218 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred until all the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10-15° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture to was cooled to −10° C. to −20° C.
|
Type
|
CUSTOM
|
Details
|
to rise to a maximum of 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to about 0° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
The pre-cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the quench mixture below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The quenched mixture was cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
DISSOLUTION
|
Details
|
dissolve (˜5 minutes)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
ADDITION
|
Details
|
Heptane was added to the organic layer
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 90-91° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The solid product was dried on the funnel for several hours
|
Type
|
CUSTOM
|
Details
|
then dried at ambient under vacuum with a nitrogen sweep over the weekend
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C(=NO1)C1=CC=CC=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.75 g | |
YIELD: PERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:7](=[N:15][OH:16])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25](OCC)(=[O:27])[CH3:26].Cl>C1COCC1.O>[OH:27][C:25]1([CH3:26])[O:16][N:15]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
|
Name
|
|
Quantity
|
565 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
218 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred until all the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10-15° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture to was cooled to −10° C. to −20° C.
|
Type
|
CUSTOM
|
Details
|
to rise to a maximum of 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to about 0° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
The pre-cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the quench mixture below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The quenched mixture was cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
DISSOLUTION
|
Details
|
dissolve (˜5 minutes)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
ADDITION
|
Details
|
Heptane was added to the organic layer
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 90-91° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The solid product was dried on the funnel for several hours
|
Type
|
CUSTOM
|
Details
|
then dried at ambient under vacuum with a nitrogen sweep over the weekend
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C(=NO1)C1=CC=CC=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.75 g | |
YIELD: PERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |